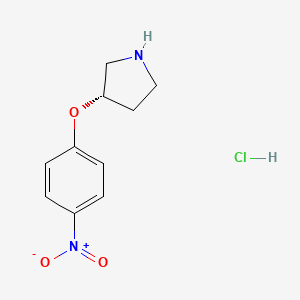
Lithium triisopropyl 2-(5-methylpyridyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Lithium triisopropyl 2-(5-methylpyridyl)borate” is a chemical compound that belongs to the family of organolithium compounds. It is also known as LiTMP or LITMP. It has a CAS Number of 1256364-31-4 and a molecular weight of 287.14 . This compound is a highly reactive and versatile reagent that is widely used in organic synthesis.
Molecular Structure Analysis
The InChI code for “Lithium triisopropyl 2-(5-methylpyridyl)borate” is 1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-9-8-14(7)10-17-15;/h8-13H,1-7H3;/q-1;+1 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Lithium triisopropyl 2-(5-methylpyridyl)borate” is stored in a refrigerated environment . More specific physical and chemical properties are not available in the current literature.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry: Suzuki-Miyaura Coupling Reactions
Summary of the Application
Suzuki-Miyaura coupling reactions are a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are common motifs in organic chemistry and pharmaceuticals. Lithium triisopropyl 2-(5-methylpyridyl)borate is used as a reagent in these reactions .
Methods of Application and Experimental Procedures
The general procedure for preparing lithium triisopropyl borates involves the following steps :
- The resulting solution is then concentrated under reduced pressure, followed by further drying under high vacuum at 80 °C for 5 h using a Büchi Kugelrohr to yield the desired borate .
Results or Outcomes
The procedure yields the desired borate, which can then be used in Suzuki-Miyaura coupling reactions.
Organic Chemistry: Preparation of Organotrifluoroborate Salts
Summary of the Application
Organotrifluoroborate salts are commonly used in organic synthesis due to their stability and reactivity. Lithium triisopropyl 2-(5-methylpyridyl)borate is often used as an intermediate in the synthesis of these salts .
Methods of Application and Experimental Procedures
The general procedure for preparing organotrifluoroborate salts involves the following steps :
Results or Outcomes
The procedure yields the desired organotrifluoroborate salt, which can then be used in a variety of organic reactions, including Suzuki-Miyaura coupling reactions .
Organic Chemistry: Preparation of MIDA Boronates
Summary of the Application
MIDA boronates are a type of protected boronate that are often used in organic synthesis. Lithium triisopropyl 2-(5-methylpyridyl)borate can be used as an intermediate in the synthesis of these compounds .
Methods of Application and Experimental Procedures
The general procedure for preparing MIDA boronates involves the following steps :
Results or Outcomes
The procedure yields the desired MIDA boronate, which can then be used in a variety of organic reactions, including Suzuki-Miyaura coupling reactions .
Organic Chemistry: Preparation of Organotrifluoroborate Salts
Methods of Application and Experimental Procedures
Results or Outcomes
Organic Chemistry: Preparation of MIDA Boronates
Methods of Application and Experimental Procedures
Eigenschaften
IUPAC Name |
lithium;(5-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-9-8-14(7)10-17-15;/h8-13H,1-7H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCOBZLHBNPVND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)C)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682078 |
Source


|
| Record name | Lithium (5-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium triisopropyl 2-(5-methylpyridyl)borate | |
CAS RN |
1256364-31-4 |
Source


|
| Record name | Borate(1-), (5-methyl-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256364-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium (5-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [(2-methylpropyl)carbonimidoyl]-, ethyl ester (9CI)](/img/no-structure.png)
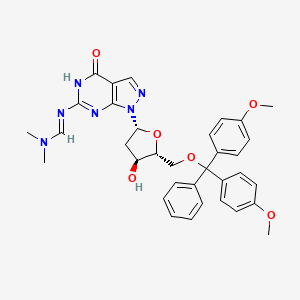
![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)
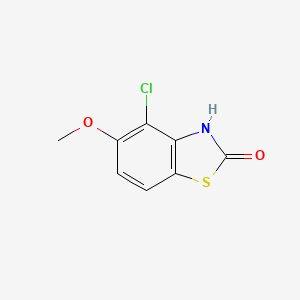
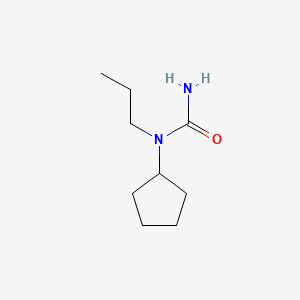
![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone](/img/structure/B571751.png)
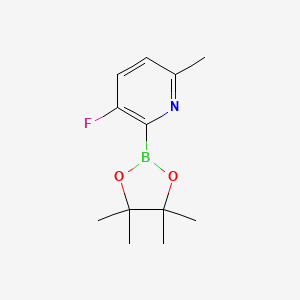
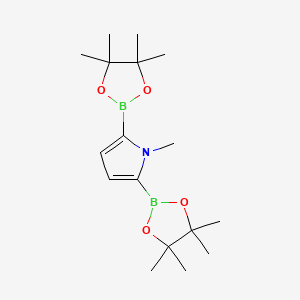
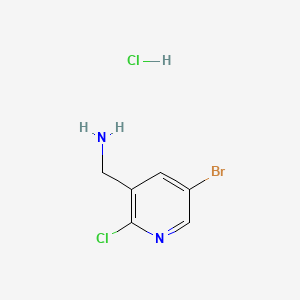
![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)
